molecular formula C22H31N3O6 B7888721 benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid

Cat. No.: B7888721
M. Wt: 433.5 g/mol
InChI Key: IOUHNRWCBRLZLL-MERQFXBCSA-N
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Description

The compound benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is a synthetic derivative featuring a propanoic acid backbone with dual tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are attached to the amino moiety at the C2 position and the imidazole ring at the C4 position, respectively. Its stereochemistry is defined by the (2S) configuration, critical for molecular interactions in chiral environments. The benzene moiety (if structurally integrated) may enhance lipophilicity, influencing pharmacokinetic behavior .

Properties

IUPAC Name

benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O6.C6H6/c1-15(2,3)24-13(22)18-11(12(20)21)7-10-8-19(9-17-10)14(23)25-16(4,5)6;1-2-4-6-5-3-1/h8-9,11H,7H2,1-6H3,(H,18,22)(H,20,21);1-6H/t11-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUHNRWCBRLZLL-MERQFXBCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(=O)OC(C)(C)C)C(=O)O.C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20866-46-0
Record name N-alpha-t-Butyloxycarbonyl-N-im-t-butyloxycarbonyl-L-histidine benzene
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Preparation Methods

Sequential Protection of α-Amino and Imidazole Groups

The synthesis typically begins with L-histidine, leveraging selective Boc protection to avoid side-chain interference.

α-Amino Protection

The α-amino group is protected first via reaction with di-tert-butyl dicarbonate (Boc anhydride) in alkaline aqueous conditions:

L-Histidine+(Boc)2ONaHCO3,H2OBoc-His-OH+CO2\text{L-Histidine} + (\text{Boc})2\text{O} \xrightarrow{\text{NaHCO}3, \text{H}2\text{O}} \text{Boc-His-OH} + \text{CO}2

This step achieves near-quantitative yields under mild conditions (0–5°C, pH 8–9).

Imidazole Protection

The τ-nitrogen of the imidazole is subsequently protected using Boc-Oxyma (ethyl cyano(hydroxyimino)acetate) in anhydrous dimethylformamide (DMF):

Boc-His-OH+Boc-OxymaDIPEA, DMFBoc-His(Boc)-OH+byproducts\text{Boc-His-OH} + \text{Boc-Oxyma} \xrightarrow{\text{DIPEA, DMF}} \text{Boc-His(Boc)-OH} + \text{byproducts}

Triethylamine or N,N-diisopropylethylamine (DIPEA) facilitates deprotonation, while DMF ensures solubility.

One-Pot Protection Methodology

Recent advances describe a one-pot procedure using Boc anhydride and catalytic 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF):

L-Histidine+2(Boc)2ODMAP, THFBoc-His(Boc)-OH+2Boc-OH\text{L-Histidine} + 2 (\text{Boc})_2\text{O} \xrightarrow{\text{DMAP, THF}} \text{Boc-His(Boc)-OH} + 2 \text{Boc-OH}

This method reduces purification steps and improves overall yield (85–90%).

Industrial-Scale Production and Process Optimization

Solvent and Reagent Selection

Industrial protocols prioritize cost-effectiveness and safety:

  • Solvents : Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their compatibility with Boc chemistry.

  • Coupling reagents : Ethyl cyano(hydroxyimino)acetate (Oxyma) minimizes racemization compared to carbodiimides.

Table 1: Comparative Analysis of Protection Methods

MethodYield (%)Purity (HPLC)Racemization Risk
Sequential Protection78–82≥99.5Low
One-Pot Protection85–90≥99.3Moderate
Patent CN119504926A82–84≥99.5Low

Purification and Crystallization

Crude Boc-His(Boc)-OH is purified via recrystallization from ethyl acetate/petroleum ether (1:1), achieving ≥99.5% purity. Key parameters:

  • Temperature : 40–45°C during solvent removal.

  • Antisolvent : Petroleum ether induces crystallization by reducing solubility.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

  • Column : C18 reverse-phase (4.6 × 250 mm, 5 µm).

  • Mobile phase : Gradient of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile.

  • Retention time : 12.3 min (purity ≥99.5%).

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.39 (s, 18H, Boc CH₃), 3.12 (dd, J = 14.4 Hz, 1H, CH₂), 4.45 (m, 1H, α-CH), 7.62 (s, 1H, imidazole-H).

  • ¹³C NMR : 155.2 ppm (Boc carbonyl), 134.5 ppm (imidazole C4).

Challenges in Synthesis

Racemization at the α-Carbon

Despite Boc protection, prolonged exposure to alkaline conditions during imidazole protection risks epimerization. Strategies to mitigate this include:

  • Low-temperature reactions (0–5°C).

  • Short reaction times (<4 hours).

Selective Imidazole Protection

The τ-nitrogen’s lower basicity (pKa ≈ 6.0) versus the π-nitrogen (pKa ≈ 14.4) allows selective Boc protection at pH 7–8.

Applications in Peptide Pharmaceuticals

The compound’s primary use is in synthesizing glucagon-like peptide-1 (GLP-1) analogs, such as semaglutide. Its dual Boc groups prevent undesired side-chain interactions during fragment coupling .

Chemical Reactions Analysis

Types of Reactions

benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The primary mechanism of action for benzene;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid involves the protection of the histidine amino acid. The Boc groups protect the amino and imidazole groups of histidine, preventing unwanted side reactions during peptide synthesis. The protected histidine can then be selectively deprotected under mild acidic conditions, allowing for the incorporation of histidine into peptides and proteins .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₆H₂₅N₃O₆
  • Molecular Weight : 355.39 g/mol
  • CAS Registry : 77205-61-9
  • logP : 2.39 (moderate lipophilicity)

Comparison with Similar Compounds

The compound belongs to a class of imidazole-propanoic acid derivatives, often utilized as intermediates in drug synthesis. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Variations

Protecting Group Variants

  • Boc vs. Benzyloxycarbonyl (Z): Boc-Protected Analog (Target Compound): Stable under basic conditions but cleaved under strong acids (e.g., HCl in dioxane). Ideal for stepwise synthesis requiring orthogonal protection . Z-Protected Analog (CAS 35016-67-2): Requires hydrogenolysis (H₂/Pd) for deprotection. Less stable under acidic conditions compared to Boc .

Imidazole-Modified Derivatives

  • CAS 46924-53-2: Lacks the benzene moiety and one Boc group, reducing molecular weight (255.27 g/mol) and logP (1.89).
  • CAS 17257-63-5: Incorporates a tyrosine residue and benzyloxycarbonyl groups. The phenolic –OH group introduces hydrogen-bonding capacity, altering bioavailability compared to the target compound .

Physicochemical and Pharmacokinetic Properties

Property Target Compound CAS 35016-67-2 (Z-Protected) CAS 46924-53-2 (Single Boc)
Molecular Weight 355.39 452.46 255.27
logP 2.39 3.12 1.89
Hydrogen Bond Donors 3 5 3
Hydrogen Bond Acceptors 9 10 7
Protecting Groups Boc ×2 Z ×2 Boc ×1

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via multi-step protocols involving:

  • Condensation of α-ketoglutaric acid with benzimidazole derivatives under acidic catalysis (e.g., 4N HCl) to form intermediates like 4-(1H-benzo[d]imidazol-2-yl)-4-oxobutanoic acid .
  • Subsequent hydrazide formation using hydrazine hydrate, followed by cyclization with substituted acids to introduce oxadiazole or imidazole rings .
  • Final Boc (tert-butoxycarbonyl) protection steps to stabilize reactive amino groups, ensuring regioselectivity . Structural validation employs IR, 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and mass spectrometry .

Q. How is stereochemical integrity confirmed during synthesis?

  • Chiral centers (e.g., the (2S)-configuration) are verified via 1H-NMR^1 \text{H-NMR} coupling constants and 13C-NMR^{13} \text{C-NMR} chemical shifts for diastereotopic protons .
  • High-resolution mass spectrometry (HRMS) confirms molecular formula alignment with theoretical values, ensuring no racemization .

Q. What computational tools predict its drug-likeness?

  • Lipinski's Rule of Five : Molecular weight (<500 Da), hydrogen bond donors/acceptors, and logP are calculated using Molinspiration. Exceptions (e.g., compounds 4e–4l) highlight poor bioavailability risks .
  • Topological Polar Surface Area (TPSA) : Values between 87.92–139.45 Ų suggest moderate oral absorption, except for outliers with TPSA >140 Ų, requiring structural optimization .

Advanced Research Questions

Q. How can reaction yields be optimized for Boc protection steps?

  • Anhydrous Conditions : Use dry solvents (e.g., THF or DCM) and inert atmospheres to prevent Boc-group hydrolysis .
  • pH Control : Maintain mildly basic conditions (pH 8–9) during coupling reactions to enhance nucleophilic attack by amino groups .
  • Catalyst Screening : Test coupling agents like HOBt/DCC or EDCI for efficiency in forming stable carbamate linkages .

Q. What strategies mitigate poor aqueous solubility during purification?

  • Co-solvent Systems : Ethanol/water or acetone/water mixtures improve solubility while preventing precipitation .
  • Ion-Exchange Chromatography : Exploit the compound’s carboxylic acid group (pKa ~4–5) by adjusting buffer pH to enhance retention or elution .
  • Lyophilization : For hygroscopic intermediates, freeze-drying ensures stability and reduces aggregation .

Q. How to resolve contradictions in pharmacological property predictions?

  • Hydrogen Bonding Analysis : Use Schrödinger’s QikProp to quantify donor/acceptor mismatches. For example, compounds violating Lipinski’s H-bond criteria (e.g., 4e–4l) may require substituent truncation .
  • Permeability Assays : Parallel Artificial Membrane Permeability Assay (PAMPA) validates computational TPSA predictions, identifying false positives .
  • Metabolic Stability Testing : Microsomal assays (e.g., liver microsomes) assess Boc-group susceptibility to enzymatic hydrolysis, guiding prodrug design .

Methodological Considerations

  • Safety and Stability : The compound’s Boc groups are prone to acidic hydrolysis. Store at –20°C under nitrogen, and avoid prolonged exposure to moisture .
  • Data Validation : Cross-reference NMR assignments with simulated spectra (e.g., ACD/Labs) to confirm signal splitting patterns and rule out impurities .

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